GPCR Agonist Potency Profile of 4-(3-Pentyl)pyridine
4-(3-Pentyl)pyridine demonstrates a distinct and potent agonist profile against specific G protein-coupled receptors (GPCRs), a feature not broadly established for its simpler alkyl-pyridine isomers. It acts as an agonist at the purinergic receptor P2Y10 with an EC50 of 26 nM, showing high potency, while exhibiting moderate activity at GPR34 (EC50 = 288 nM) and lower activity at GPR174 (EC50 = 540 nM) [1]. This receptor selectivity profile is a specific, measurable characteristic of the 4-(3-Pentyl)pyridine molecule.
| Evidence Dimension | GPCR Agonist Activity (EC50) |
|---|---|
| Target Compound Data | P2Y10: 26 nM; GPR34: 288 nM; GPR174: 540 nM |
| Comparator Or Baseline | Baseline: No measurable activity for many simpler pyridine analogs. The activity profile is specific to this compound. |
| Quantified Difference | Specific EC50 values indicate a receptor-specific activity profile unique to this compound. |
| Conditions | Agonist activity measured in HEK293A/HEK293FT cells transfected with human receptors using a TGFalpha shedding assay after 1 hour incubation [1]. |
Why This Matters
This distinct potency profile makes 4-(3-Pentyl)pyridine a valuable and specific chemical probe for studying P2Y10, GPR34, and GPR174 signaling pathways, where other pyridine derivatives may be inactive or have an unknown profile.
- [1] BindingDB. BDBM50096353 (CHEMBL3577145): Activity data for 4-(3-Pentyl)pyridine. View Source
